
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine is an organic compound characterized by a bicyclic structure containing sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted dithiols with suitable dienes or alkenes in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiine derivatives depending on the reagents used.
科学的研究の応用
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
- Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine is unique due to its specific substitution pattern and the presence of sulfur atoms in its bicyclic structure. This uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications.
特性
CAS番号 |
55789-70-3 |
|---|---|
分子式 |
C10H16S2 |
分子量 |
200.4 g/mol |
IUPAC名 |
3-ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine |
InChI |
InChI=1S/C10H16S2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h7,9-10H,2-6H2,1H3 |
InChIキー |
OTUUXADWTFQEKM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CSC2CCCCC2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


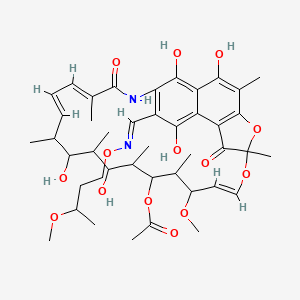
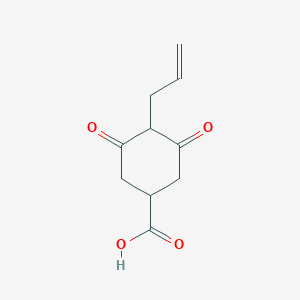
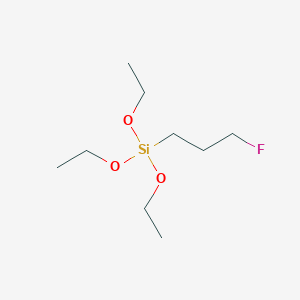
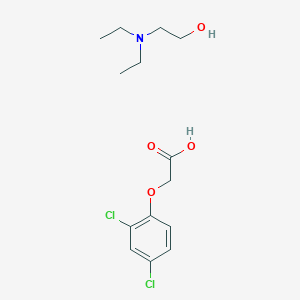
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)

![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
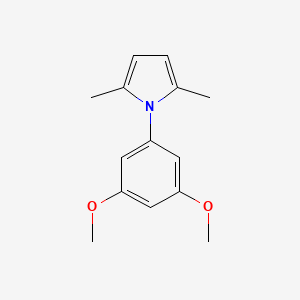
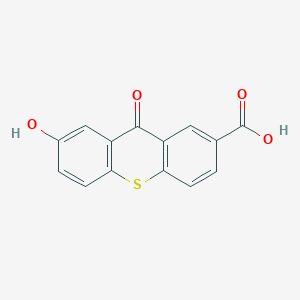
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
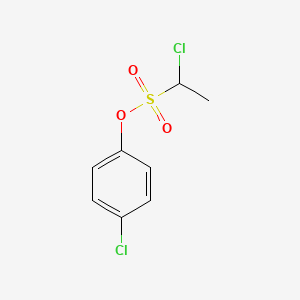

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)

